4-(4-Nitrophenyl)-1-butanol
Overview
Description
4-(4-Nitrophenyl)-1-butanol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a butanol chain
Mechanism of Action
Target of Action
4-(4-Nitrophenyl)-1-butanol, also known as 4-Nitro-benzenebutanol, is a compound that has been studied for its potential applications in various biochemical reactions. The primary targets of this compound are enzymes such as esterases and lipases . These enzymes are responsible for the hydrolysis of esters and fats, respectively . The compound is also used as a substrate in the catalytic reduction of 4-nitrophenol .
Mode of Action
The compound interacts with its targets through a process known as catalytic reduction . In this process, this compound is reduced by the enzymes to yield 4-nitrophenol and butyric acid . This reaction is often used as a model to assess the activity of nanostructured materials .
Biochemical Pathways
The compound is involved in the catalytic reduction of 4-nitrophenol, a reaction that is considered a benchmark to assess the activity of nanostructured materials . The reduction of 4-nitrophenol to 4-aminophenol is a key step in various biochemical pathways, including those involved in the degradation of aromatic compounds .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure and the presence of functional groups .
Result of Action
The result of the compound’s action is the production of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods . This makes this compound a valuable tool for investigating enzyme kinetics, substrate specificity, and catalytic efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction mixture can lead to a dramatic decrease in the reaction rate . The reduction rate can be improved by increasing the borohydride concentration or the reaction temperature . This highlights the importance of considering solvent properties and reaction conditions when studying the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1-butanol typically involves the nitration of phenylbutanol. One common method is the nitration of 4-phenyl-1-butanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 4-(4-Aminophenyl)-1-butanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-(4-Aminophenyl)-1-butanol.
Oxidation: 4-(4-Nitrophenyl)butanal or 4-(4-Nitrophenyl)butanoic acid.
Substitution: Various substituted phenylbutanol derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the butanol chain.
4-(4-Aminophenyl)-1-butanol: The reduced form of 4-(4-Nitrophenyl)-1-butanol.
4-Nitrobenzyl alcohol: Similar nitro-substituted phenyl ring but with a different alkyl chain.
Uniqueness: this compound is unique due to the presence of both the nitro group and the butanol chain, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJBAQONVFIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000562 | |
Record name | 4-(4-Nitrophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79524-20-2 | |
Record name | 4-Nitrobenzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79524-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrophenyl)butan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenyl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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